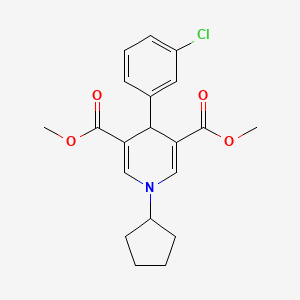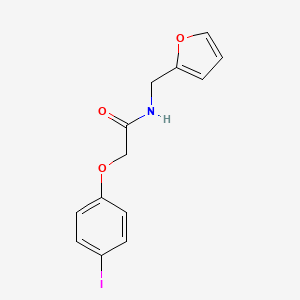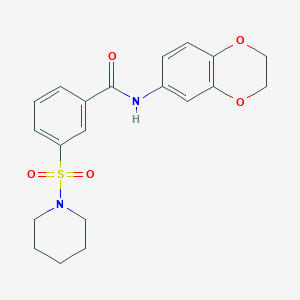![molecular formula C21H26N2O5S B3505455 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine](/img/structure/B3505455.png)
1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine
説明
1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine, also known as DSP-4, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a potent and selective neurotoxin that is commonly used to investigate the structure and function of the noradrenergic system in the brain.
作用機序
1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine selectively depletes noradrenaline-containing neurons in the brain by binding to the noradrenaline transporter (NET) and inducing its internalization. This internalization results in the depletion of noradrenaline-containing vesicles in the presynaptic neuron, leading to a reduction in noradrenaline release and subsequent depletion of noradrenaline-containing neurons. The depletion of noradrenaline-containing neurons can be used to investigate the role of the noradrenergic system in various physiological and pathological conditions.
Biochemical and Physiological Effects:
1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been shown to selectively deplete noradrenaline-containing neurons in the brain, resulting in a reduction in noradrenaline release and subsequent depletion of noradrenaline-containing neurons. This depletion of noradrenaline-containing neurons has been shown to produce various biochemical and physiological effects. These effects include changes in behavior, cognition, and physiological processes such as cardiovascular function, thermoregulation, and immune function.
実験室実験の利点と制限
1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has several advantages and limitations for lab experiments. The advantages of 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine include its high potency and selectivity for noradrenaline-containing neurons, its ability to selectively deplete noradrenaline-containing neurons, and its extensive use in scientific research. The limitations of 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine include its potential toxicity, the need for careful control of reaction conditions and purification steps during synthesis, and the potential for off-target effects on other neurotransmitter systems.
将来の方向性
There are several future directions for the use of 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in scientific research. These include investigating the role of the noradrenergic system in various physiological and pathological conditions, developing new compounds that selectively target other neurotransmitter systems, and investigating the potential therapeutic applications of 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in various conditions. Additionally, future research could focus on improving the synthesis and purification methods for 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine to increase its purity and yield, as well as investigating the potential for using 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine in combination with other compounds to produce synergistic effects.
科学的研究の応用
1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been extensively used in scientific research to investigate the role of the noradrenergic system in various physiological and pathological conditions. This compound is a potent and selective neurotoxin that selectively depletes noradrenaline-containing neurons in the brain. This depletion of noradrenaline can be used to study the role of the noradrenergic system in various behavioral, cognitive, and physiological processes. 1-(3,4-dimethoxybenzoyl)-4-[(2,4-dimethylphenyl)sulfonyl]piperazine has been used to investigate the role of the noradrenergic system in stress, anxiety, depression, addiction, and various other conditions.
特性
IUPAC Name |
(3,4-dimethoxyphenyl)-[4-(2,4-dimethylphenyl)sulfonylpiperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-15-5-8-20(16(2)13-15)29(25,26)23-11-9-22(10-12-23)21(24)17-6-7-18(27-3)19(14-17)28-4/h5-8,13-14H,9-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYIWKBFJRKOJHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC(=C(C=C3)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-phenyl-4-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B3505375.png)




![3-[(2-ethoxy-4-methylphenoxy)methyl]-4-ethyl-5-[(4-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B3505389.png)
![6-isobutyl-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B3505394.png)
![3,5-bis{[(4-isopropylphenyl)amino]carbonyl}phenyl acetate](/img/structure/B3505398.png)
![methyl 4-chloro-3-[({[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3505413.png)
![4-methoxy-N-({4-methyl-5-[(2-oxo-2-phenylethyl)thio]-4H-1,2,4-triazol-3-yl}methyl)benzamide](/img/structure/B3505420.png)
![dimethyl 2-{[(2,4,5-trimethylphenoxy)acetyl]amino}terephthalate](/img/structure/B3505428.png)
![3-[(dimethylamino)sulfonyl]-N-(3,4-dimethylphenyl)benzamide](/img/structure/B3505431.png)

![4-[(dimethylamino)sulfonyl]-N-(2-hydroxyphenyl)benzamide](/img/structure/B3505452.png)